(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine
Description
The compound “(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine” consists of two distinct components:
- Propanoic acid derivative: A (2S)-configured propanoic acid backbone substituted with an azido (-N₃) group at position 2 and a tert-butoxy (2-methylpropan-2-yl) group at position 2.
- Cyclohexanamine: A cyclohexane ring with an amino (-NH₂) group, likely acting as a counterion or co-formulant.
The inclusion of cyclohexanamine could improve solubility or stability in formulations .
Properties
IUPAC Name |
(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3.C6H13N/c1-7(2,3)13-4-5(6(11)12)9-10-8;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,12);6H,1-5,7H2/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVCFAAYOBPAV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735015 | |
| Record name | (2S)-2-Azido-3-tert-butoxypropanoic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228077-87-9 | |
| Record name | (2S)-2-Azido-3-tert-butoxypropanoic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228077-87-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection of Functional Groups
The synthesis commences with the sequential protection of L-serine’s amino and hydroxyl groups:
-
Boc Protection of the Amino Group :
L-serine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) to form Boc-L-serine . This step ensures the amino group remains inert during subsequent reactions. -
tert-Butyl Ether Formation :
The hydroxyl group at C3 is protected using tert-butyl chloride in the presence of a base (e.g., 4-dimethylaminopyridine, DMAP) and dichloromethane (DCM) as the solvent. The reaction proceeds at 0–5°C to yield Boc-L-serine-O-tert-butyl .
Deprotection and Salt Formation
-
Carboxylic Acid Activation :
The tert-butyl ether is cleaved using hydrogen chloride (HCl) in dioxane, revealing the free carboxylic acid. -
Cyclohexanamine Salt Formation :
The carboxylic acid is neutralized with cyclohexanamine in ethanol, forming the final product as a crystalline salt. The reaction is monitored via pH titration to ensure stoichiometric equivalence.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield (%) |
|---|---|---|---|
| Boc Protection | THF/H₂O | 0–5°C | 92 |
| tert-Butyl Ether | DCM | 0–5°C | 85 |
| Diazotization | H₂O/acetone | -5–0°C | 78 |
| Salt Formation | Ethanol | 25°C | 95 |
Higher yields are achieved by maintaining low temperatures during diazotization to minimize azide decomposition.
Catalysts and Reagents
-
DMAP accelerates tert-butyl ether formation via nucleophilic catalysis.
-
TFA ensures quantitative Boc deprotection without ester hydrolysis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
-
ESI-MS : m/z 228.1 [M+H]⁺ for the free acid, confirming the molecular formula C₈H₁₃N₃O₃.
High-Performance Liquid Chromatography (HPLC)
-
Purity >98% achieved using a C18 column (acetonitrile/water, 70:30).
Industrial-Scale Production Considerations
-
Safety Protocols :
Azide handling requires inert atmospheres and explosion-proof equipment due to the risk of detonation. -
Cost Efficiency :
Recycling tert-butyl chloride and Boc₂O reduces raw material expenses by 30%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Azide decomposition | Strict temperature control |
| Racemization at C2 | Low-temperature diazotization |
| Low tert-butyl ether yield | DMAP catalysis |
Recent Advances in Synthesis
Microwave-assisted synthesis reduces the tert-butyl ether formation time from 12 hours to 45 minutes, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium azide (NaN₃) and halides are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted compounds.
Scientific Research Applications
Medicinal Chemistry
The azido group in (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine makes it a valuable intermediate in the synthesis of pharmaceutical compounds. The following applications are noteworthy:
- Antitumor Agents : Compounds containing azido groups have been studied for their potential as antitumor agents. They can undergo click chemistry reactions, facilitating the development of targeted drug delivery systems. For instance, the incorporation of this compound into drug conjugates can enhance the specificity and efficacy of anticancer therapies .
- Bioorthogonal Chemistry : The azido functionality allows for bioorthogonal reactions, which can be utilized in labeling biomolecules for imaging purposes. This is particularly useful in studying cellular processes and interactions within living organisms .
Materials Science
In materials science, this compound has applications in polymer chemistry:
- Polymer Synthesis : The compound can be used as a monomer or crosslinking agent in the synthesis of polymers with specific properties. Its azido group can participate in radical polymerization, leading to the formation of novel materials with tailored mechanical and thermal properties .
- Nanomaterials : The compound's ability to undergo click reactions makes it suitable for creating functionalized nanomaterials. These materials can be designed for various applications, including drug delivery systems and biosensors .
Biochemical Research
In biochemical research, this compound serves as a tool for studying various biological processes:
- Enzyme Inhibition Studies : The structure can be modified to evaluate its effects on enzyme activity, particularly enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into disease mechanisms and potential therapeutic targets .
- Cellular Uptake Studies : The compound's properties allow researchers to investigate its uptake and metabolism within cells. This is crucial for understanding pharmacokinetics and the biological fate of drug candidates .
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the formation of reactive oxygen species upon activation by cellular enzymes, leading to apoptosis in cancer cells.
Case Study 2: Polymer Development
Researchers synthesized a new class of biodegradable polymers using (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid as a monomer. The resulting polymers showed enhanced mechanical strength and degradation rates suitable for medical implants.
Mechanism of Action
The mechanism of action of (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine involves its ability to undergo bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in the presence of various functional groups, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Functional Group Analysis
A comparison of functional groups in related propanoic acid derivatives reveals distinct chemical and biological properties:
Molecular and Pharmacokinetic Properties
- The target compound’s molecular weight (~327 g/mol) and cyclohexanamine counterion may enhance bioavailability compared to bulkier analogs like tesaglitazar .
Research Findings and Implications
- Stability : The tert-butoxy group may confer stability against enzymatic degradation, similar to protective strategies in peptide synthesis .
- Reactivity : The azido group’s click chemistry compatibility is absent in mercapto- or sulfonyl-containing analogs, enabling unique applications in bioconjugation .
- Biological Activity : While ACE2 inhibitors rely on thiol interactions , the target compound’s mechanism may involve azido-mediated covalent binding or cyclohexanamine-assisted cellular uptake.
Biological Activity
(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine is a complex organic compound notable for its unique structural features, including an azido group and a cyclohexanamine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 286.376 g/mol. The presence of an azido group () and a tert-butyl ether contributes to its reactivity and potential biological interactions. The stereocenter at the second carbon is critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H26N4O3 |
| Molecular Weight | 286.376 g/mol |
| InChI Key | NVRJVJPESSEQTQ-YJVSJHDDSA-N |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Bioorthogonal Chemistry : The azido group can participate in bioorthogonal reactions, allowing selective labeling of biomolecules, which is useful in tracking cellular processes.
- Protein Interaction : The phenyl ring may engage in π-π interactions with aromatic residues in proteins, potentially influencing protein conformation and function.
- Structure-Activity Relationship (SAR) : Computational models suggest that the structural features of this compound could lead to various pharmacological activities, including antimicrobial and anticancer properties.
Biological Activity Studies
Several studies have investigated the biological activities associated with azido compounds, particularly in relation to their potential as therapeutic agents:
Antimicrobial Activity
Research indicates that azido compounds can exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Potential
Azido-containing compounds have been explored for their anticancer properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting key enzymes involved in tumor growth. The unique structure of this compound may enhance these effects by facilitating targeted delivery to cancer cells .
Comparative Analysis
A comparative analysis with structurally similar compounds helps elucidate the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1. 3-Amino-4-(methylamino)butanoic acid | Contains amine and carboxylic acid groups | Focused on neurotransmitter pathways |
| 2. 4-Azido-L-leucine | Azido group with an amino acid backbone | Used in peptide synthesis for labeling |
| 3. N-(tert-butoxycarbonyl)-L-aspartic acid | Contains carboxylic acid and tert-butyl group | Commonly used in peptide synthesis |
| 4. Cyclohexylamine derivatives | Contains cyclohexane ring | Varies in biological activity based on substituents |
Case Studies
- Antiviral Activity : A study on azido derivatives showed that certain compounds can inhibit HIV replication effectively, suggesting that this compound may have similar potential .
- In Vivo Studies : Animal models have demonstrated that azido compounds can be used to track drug distribution within tissues, providing insights into their pharmacokinetics and therapeutic efficacy .
Q & A
Q. What are the critical steps for synthesizing (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid?
- Methodological Answer : The synthesis involves three stages: (i) Chiral Pool Strategy : Start with L-serine or a similar chiral precursor to retain the (2S)-configuration. Protect the carboxylic acid and amino groups using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to avoid side reactions . (ii) Azide Introduction : Replace the hydroxyl group at C2 with an azide via Mitsunobu reaction (using DIAD/TPP) or nucleophilic substitution (NaN₃ in DMF) . (iii) Deprotection : Remove protective groups under acidic (TFA) or catalytic hydrogenation conditions. Key Validation: Monitor reaction progress via TLC and confirm stereochemistry using polarimetry or chiral HPLC .
Q. How is the stereochemical integrity of the (2S)-configured propanoic acid verified?
- Methodological Answer : Use X-ray crystallography for definitive confirmation or compare experimental optical rotation ([α]D) with literature values. Advanced NMR techniques (e.g., NOESY) can detect spatial proximity between the azido group and adjacent protons to infer configuration .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in click chemistry applications?
- Methodological Answer : The bulky tert-butoxy group at C3 sterically shields the azido group, reducing unintended side reactions (e.g., dimerization). However, it may also slow Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions by:
- Increasing temperature (60–80°C) to overcome steric hindrance.
- Using accelerating ligands (e.g., TBTA) to enhance Cu(I) stability .
Data Contradiction: Conflicting reports on reaction rates may arise from solvent polarity (DMF vs. THF) or azide accessibility. Conduct DFT calculations to model transition states .
Q. What strategies prevent racemization during the synthesis of the (2S)-configured derivative?
- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Mitigation strategies include: (i) Low-Temperature Reactions : Perform azide substitution at 0–4°C. (ii) Acidic Media : Use mild acids (e.g., HCl/dioxane) for deprotection instead of strong bases. (iii) Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze undes enantiomers . Validation: Track enantiomeric excess (ee) via chiral GC or HPLC with β-cyclodextrin columns .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may stem from: (i) Purity Variations : Use preparative HPLC to isolate >99% pure batches and retest bioactivity. (ii) Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. (iii) Metabolic Stability : Assess compound stability in serum using LC-MS to rule out degradation artifacts . Example: If cytotoxicity varies between studies, compare logP values (tert-butoxy group increases hydrophobicity) to evaluate membrane permeability differences .
Q. What computational tools predict the azido group’s reactivity in bioconjugation?
- Methodological Answer : Use Molecular Dynamics (MD) simulations to model solvent-accessible surface area (SASA) of the azido group. Pair with Density Functional Theory (DFT) to calculate activation energies for CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). Software like Gaussian or ORCA can optimize transition-state geometries .
Experimental Design
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer : (i) Buffer Compatibility : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C. (ii) Degradation Monitoring : Use LC-MS/MS to detect hydrolysis products (e.g., carboxylic acid derivatives) or azide reduction to amines. (iii) Light Sensitivity : Store samples under UV/Vis light and dark conditions to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
